3-benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione
Overview
Description
3-benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione is a heterocyclic compound that belongs to the class of thiadiazines.
Mechanism of Action
Target of Action
Thiadiazine derivatives have been known for their antimicrobial, antiprotozoal, and tuberculostatic properties .
Mode of Action
It’s known that the chemical nature of n-substituents influences the overall activity and cytotoxicity profile of thiadiazine derivatives .
Biochemical Pathways
Thiadiazine derivatives have been used in the design of drug delivery systems (ddss) due to their high lipid solubility and enzymatic rate of hydrolysis .
Pharmacokinetics
It’s known that thiadiazine derivatives have been used as biolabile prodrugs due to their high lipid solubility and enzymatic rate of hydrolysis, which could potentially enhance their bioavailability .
Result of Action
Some thiadiazine derivatives have shown promising in vitro antiproliferative activities and have been developed as new cell cycle inhibitors .
Action Environment
It’s known that the formation of the thiadiazine ring is achieved via a one-pot domino reaction between the pre-formed dithiocarbamate, formaldehyde, and the amino acid component .
Biochemical Analysis
Biochemical Properties
3-benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as proteases and kinases, by binding to their active sites . The interaction between this compound and these enzymes can lead to the modulation of various biochemical pathways, affecting cellular processes and functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been found to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, it can modulate the activity of transcription factors, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in the production and utilization of energy within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules at the molecular level. This compound can bind to the active sites of enzymes, leading to their inhibition or activation . For example, it can inhibit the activity of proteases by forming a stable complex with the enzyme, preventing it from cleaving its substrate. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound has been found to be relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in cell proliferation, differentiation, and apoptosis.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been found to have beneficial effects, such as antimicrobial and antifungal activity . At high doses, this compound can exhibit toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes . This compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites within the cell. For example, it can inhibit the activity of enzymes involved in glycolysis, leading to a decrease in the production of ATP and other energy-rich molecules.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments. Additionally, this compound can bind to proteins within the cell, affecting its localization and activity.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function . This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound can be localized to the mitochondria, where it can affect mitochondrial function and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione typically involves a one-pot domino reaction. This reaction is carried out between a pre-formed dithiocarbamate, formaldehyde, and an amino acid component . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to ensure a high yield and purity of the final product. The use of continuous flow reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazine ring to its corresponding thiadiazolidine derivative.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiadiazolidine derivatives, and various substituted thiadiazines .
Scientific Research Applications
3-benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial, antifungal, and antiprotozoal activities, making it a potential candidate for drug development.
Medicine: It has been studied for its potential use in treating diseases such as tuberculosis and arteriosclerosis.
Comparison with Similar Compounds
Similar Compounds
- 3,5-dimethyltetrahydro-2H-1,3,5-thiadiazine-2-thione
- 3-cyclopentyl-5-substituted-3,4,5,6-tetrahydro-2H-1,3,5-thiadiazine-2-thione
Uniqueness
3-benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the benzyl and cyclohexyl groups enhances its lipophilicity and cellular uptake, making it a valuable compound for drug development and other applications .
Properties
IUPAC Name |
3-benzyl-5-cyclohexyl-1,3,5-thiadiazinane-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2S2/c19-16-17(11-14-7-3-1-4-8-14)12-18(13-20-16)15-9-5-2-6-10-15/h1,3-4,7-8,15H,2,5-6,9-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAGJAZCYNFGCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CN(C(=S)SC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178083 | |
Record name | 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-cyclohexyl-3-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23515-03-9 | |
Record name | 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-cyclohexyl-3-(phenylmethyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023515039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-5-cyclohexyl-3-(phenylmethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178083 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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